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Application Notes and Protocols for the Synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Application Notes and Protocols for the Synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a two-stage process commencing with the preparation of the key intermediate, tetrahydro-2H-pyran-4-thiol, followed by a nucleophilic aromatic substitution (SNAr) reaction with 2,5-dibromopyridine. This guide offers detailed, step-by-step protocols, mechanistic insights, and characterization data to enable researchers to successfully replicate this synthesis.
Introduction
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is a heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its structural motif, featuring a brominated pyridine ring linked to a tetrahydropyran moiety via a thioether bridge, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the thioether and pyran components can influence the compound's physicochemical properties and biological interactions. This application note details a reliable and reproducible synthetic route to this important compound.
Synthetic Strategy
The synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is approached in two main parts:
-
Synthesis of Tetrahydro-2H-pyran-4-thiol (Oxane-4-thiol): This key intermediate is prepared from the commercially available tetrahydro-4H-pyran-4-one. The synthesis involves the reduction of the ketone to the corresponding alcohol, followed by conversion of the hydroxyl group to a thiol.
-
Nucleophilic Aromatic Substitution (SNAr): The target molecule is then synthesized via an SNAr reaction between 2,5-dibromopyridine and the prepared tetrahydro-2H-pyran-4-thiol. The electron-deficient nature of the pyridine ring facilitates the displacement of the bromine atom at the 2-position by the sulfur nucleophile.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine.
PART 1: Synthesis of Tetrahydro-2H-pyran-4-thiol
This synthesis is a two-step process starting from tetrahydro-4H-pyran-4-one.
Step 1: Reduction of Tetrahydro-4H-pyran-4-one to Tetrahydro-2H-pyran-4-ol
The carbonyl group of tetrahydro-4H-pyran-4-one is reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄). This reaction is typically carried out in an alcoholic solvent like methanol or ethanol.[1]
Reaction Scheme:
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one (1.0 eq.) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tetrahydro-2H-pyran-4-ol as a colorless oil. The product is often pure enough for the next step without further purification.
Step 2: Conversion of Tetrahydro-2H-pyran-4-ol to Tetrahydro-2H-pyran-4-thiol
The conversion of the alcohol to the thiol can be achieved via a two-step, one-pot procedure involving the formation of a tosylate intermediate, followed by displacement with a sulfur nucleophile like thiourea.
Reaction Scheme:
Protocol:
-
Dissolve tetrahydro-2H-pyran-4-ol (1.0 eq.) in pyridine and cool the solution to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Add thiourea (1.2 eq.) to the reaction mixture and allow it to warm to room temperature, then heat to 60-70 °C for 3-4 hours.
-
Cool the mixture and add a solution of sodium hydroxide (3.0 eq.) in water.
-
Heat the mixture to reflux for 2-3 hours to hydrolyze the isothiouronium salt intermediate.
-
After cooling to room temperature, acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude tetrahydro-2H-pyran-4-thiol can be purified by distillation or flash column chromatography on silica gel.
PART 2: Synthesis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The sulfur atom of tetrahydro-2H-pyran-4-thiol displaces the bromine atom at the C2 position of 2,5-dibromopyridine. The C2 position is more activated towards nucleophilic attack than the C5 position due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring.[2]
Caption: Simplified mechanism of the SNAr reaction.
Reaction Scheme:
Protocol:
-
To a solution of 2,5-dibromopyridine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add tetrahydro-2H-pyran-4-thiol (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine to remove the solvent and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine as the final product.
Characterization Data
The structure and purity of the synthesized 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine should be confirmed by standard analytical techniques.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₂BrNOS |
| Molecular Weight | 274.17 g/mol |
| Appearance | Off-white to pale yellow solid |
¹H NMR (400 MHz, CDCl₃) δ (ppm): Predicted chemical shifts are approximately 8.3 (d, 1H), 7.6 (dd, 1H), 7.0 (d, 1H), 4.0-3.8 (m, 3H), 3.6-3.4 (m, 2H), 2.2-2.0 (m, 2H), 1.8-1.6 (m, 2H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): Predicted chemical shifts are approximately 165, 152, 141, 122, 115, 67, 45, 33.
Mass Spectrometry (ESI+):
Safety Precautions
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2,5-Dibromopyridine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][5][6] Avoid breathing dust and ensure thorough washing after handling.[5]
-
Tetrahydro-2H-pyran-4-thiol: Thiols are generally malodorous and should be handled with care to avoid inhalation. It may cause skin and eye irritation.[7]
-
Sodium Borohydride: A flammable solid that reacts with water to produce flammable gases. Handle with care and avoid contact with water during storage and handling.
-
p-Toluenesulfonyl chloride: Causes severe skin burns and eye damage.
-
Pyridine: A flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.
-
Polar Aprotic Solvents (DMF, DMSO): Can be absorbed through the skin. Handle with appropriate gloves.
Conclusion
This application note provides a detailed and reliable synthetic route for the preparation of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine. The described protocols for the synthesis of the tetrahydro-2H-pyran-4-thiol intermediate and the final SNAr reaction are robust and scalable. The characterization data provided will aid in the confirmation of the final product. By following these guidelines, researchers can efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Chen, C. H., Reynolds, G. A., & Van Allan, J. A. (1977). Synthesis of 4H-thiopyran-4-ones. The Journal of Organic Chemistry, 42(16), 2777–2778.
- Fisher Scientific. (2025).
- Jubilant Ingrevia. (n.d.).
- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
- TCI Chemicals. (2025).
- ChemBK. (2024). TETRAHYDRO-2H-PYRAN-4-THIOL.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
- PubChem. (n.d.). 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine.
- PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol.
- Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
- PubChemLite. (n.d.). 5-bromo-2-(oxan-4-ylsulfanyl)pyridine.
- Sigma-Aldrich. (n.d.). Tetrahydro-2H-pyran-4-thiol.
- Sigma-Aldrich. (n.d.). Tetrahydro-4H-thiopyran-4-one.
- Snow, A. W., & Foos, E. E. (2003).
- Taylor & Francis. (n.d.). Thiopyran – Knowledge and References.
- Ward, D. E., et al. (2006). Asymmetric synthesis of hexapropionate synthons by sequential enantiotopic group selective enolization of meso diketones. Organic letters, 8(12), 2631-2634.
- WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- YouTube. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. heteroletters.org [heteroletters.org]
- 3. PubChemLite - 5-bromo-2-(oxan-4-ylsulfanyl)pyridine (C10H12BrNOS) [pubchemlite.lcsb.uni.lu]
- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]
- 7. Patents & Products — Garg Lab [garg.chem.ucla.edu]
Application Notes & Protocols for the Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-ylthio)pyridine Derivatives
Application Notes & Protocols for the Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-ylthio)pyridine Derivatives
Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, as well as its metabolic stability. Within this class, halo-substituted pyridines are particularly valuable as versatile intermediates, enabling the synthesis of complex molecular architectures through a variety of cross-coupling reactions.[2] The 5-Bromo-2-(tetrahydro-2H-pyran-4-ylthio)pyridine core represents a strategic synthon for the development of novel therapeutics. The bromine atom at the 5-position serves as a versatile handle for introducing molecular diversity via established palladium-catalyzed cross-coupling reactions.[3] The tetrahydro-2H-pyran-4-ylthio moiety at the 2-position can enhance solubility and modulate the pharmacokinetic profile of the final compounds. This guide provides a detailed protocol for the synthesis of the parent compound and discusses its subsequent derivatization.
Part 1: Synthesis of 5-Bromo-2-(tetrahydro-2H-pyran-4-ylthio)pyridine
The synthesis of the target compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is highly effective for the substitution of halogens on the pyridine ring, particularly at the 2- and 4-positions.[4] In this protocol, the thiol group of tetrahydro-2H-pyran-4-thiol acts as the nucleophile, displacing a halogen atom from a 2,5-dihalopyridine precursor.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Recommended Purity |
| 2,5-Dibromopyridine | 624-28-2 | >98% |
| Tetrahydro-2H-pyran-4-thiol | 13444-28-1 | >95% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade |
| Brine (Saturated NaCl solution) | N/A | Saturated |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Granular, >99% |
| Silica Gel | 63231-67-4 | 230-400 mesh |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Thiol: Slowly add tetrahydro-2H-pyran-4-thiol (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting 2,5-dibromopyridine spot indicates reaction completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 5-Bromo-2-(tetrahydro-2H-pyran-4-ylthio)pyridine.
Characterization Data (Expected):
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.3 (d), 7.6 (dd), 7.2 (d), 4.0 (m), 3.5 (m), 3.3 (m), 2.1 (m), 1.7 (m) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165, 152, 142, 124, 115, 67, 45, 32 |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₀H₁₃BrNOS: 274.99; found 275.0 |
| Molecular Formula | C₁₀H₁₂BrNOS |
| Molecular Weight | 274.18 g/mol |
Part 2: Derivatization via Cross-Coupling Reactions
The true utility of 5-Bromo-2-(tetrahydro-2H-pyran-4-ylthio)pyridine lies in its potential for further functionalization at the C5 position. The bromine atom is well-suited for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[2][3]
Diagram of Derivatization Pathways
Caption: Key cross-coupling reactions for derivatization.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling, a powerful method for forming C-C bonds.
Procedure:
-
Reaction Setup: In a reaction vessel, combine 5-Bromo-2-(tetrahydro-2H-pyran-4-ylthio)pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Reaction: Degas the mixture and heat under an inert atmosphere to 90-100 °C for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: After cooling, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired derivative.
The successful synthesis of these derivatives opens the door to exploring their structure-activity relationships (SAR) in various biological assays. The modular nature of this synthetic approach allows for the rapid generation of a library of compounds for screening in drug discovery programs.[1]
References
-
SciSpace. Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Available from: [Link]
-
PubMed. A direct route to 2-(beta-D-ribofuranosylthio)pyridine glycosides. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
Organic Chemistry Portal. Synthesis of 2-pyridones. Available from: [Link]
-
ResearchGate. Selected examples of the synthesis routes of 2-pyridones. Available from: [Link]
-
MySkinRecipes. 5-Bromo-2-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. Available from: [Link]
-
WorldofChemicals. Spotlight on 5-Bromo-2-iodopyridine: Key Applications & Synthesis Insights. Available from: [Link]
-
PubChem. 5-Bromopyridine-2-carbaldehyde. Available from: [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]
-
PubChemLite. 5-bromo-2-(tetrahydro-2h-pyran-4-yloxy)pyridine. Available from: [Link]
-
WorldofChemicals. The Role of 5-Bromo-2-methylpyridine in Modern Pharmaceutical Synthesis. Available from: [Link]
-
ResearchGate. (PDF) Reactions of 5-formyl-and 5-acyl-3,4-dihydro-2H-pyrans and their annelated analogs with nucleophiles. Available from: [Link]
-
MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]
-
Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Available from: [Link]
-
PMC. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available from: [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]
Sources
Application Notes and Protocols for the Storage of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Application Notes and Protocols for the Storage of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Abstract
This document provides a comprehensive guide for the optimal storage and handling of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, a key intermediate in pharmaceutical research and drug development. Adherence to these protocols is critical for maintaining the compound's structural integrity, purity, and reactivity, thereby ensuring the reliability and reproducibility of experimental outcomes. The recommendations herein are grounded in fundamental chemical principles and established best practices for the management of complex heterocyclic compounds.
Introduction: Chemical Profile and Significance
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is a functionalized pyridine derivative of significant interest in medicinal chemistry. The molecule incorporates three key structural motifs: a brominated pyridine ring, a thioether linkage, and a tetrahydropyran (oxane) group. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The pyridine core is a common scaffold in numerous approved drugs, while the bromo-substituent provides a reactive handle for cross-coupling reactions. The thioether and oxane moieties can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.
Given its importance as a synthetic intermediate, preserving the purity and stability of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is paramount. Degradation can lead to the formation of impurities that may complicate subsequent synthetic steps, reduce yields, and potentially introduce confounding variables in biological assays.
Core Principles of Storage: A Mechanistic Perspective
The recommended storage conditions are not arbitrary; they are dictated by the inherent chemical properties of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine. Understanding the potential degradation pathways is essential for appreciating the rationale behind these guidelines.
-
Hydrolytic Stability: While the thioether and tetrahydropyran moieties are generally stable, the pyridine ring can be susceptible to nucleophilic attack under certain conditions. The presence of moisture could potentially lead to slow hydrolysis over extended periods, particularly if acidic or basic impurities are present.
-
Oxidative Stability: Thioethers are known to be susceptible to oxidation, which can convert the sulfide to a sulfoxide and then to a sulfone. This transformation would significantly alter the electronic and steric properties of the molecule, rendering it unsuitable for its intended use. The presence of atmospheric oxygen, especially in the presence of light or trace metal catalysts, can promote this degradation pathway.
-
Thermal Stability: While many pyridine derivatives are thermally robust, prolonged exposure to elevated temperatures can accelerate degradation processes. The specific melting point of related compounds suggests that the solid form is stable at ambient temperatures, but long-term storage at elevated temperatures should be avoided.
-
Photosensitivity: Aromatic and heterocyclic compounds can be sensitive to light, particularly in the UV spectrum. Photo-induced degradation can lead to complex decomposition pathways. Therefore, protection from light is a critical aspect of storage.
Recommended Storage Conditions: A Tabulated Summary
For ease of reference, the optimal storage conditions for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against oxidation of the thioether linkage.[1] |
| Light | Amber Vial or Dark Location | Prevents photo-induced degradation.[1][2] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis and moisture-mediated degradation.[2][3] |
| Form | Solid | The compound is typically supplied as a solid, which is generally more stable than a solution. |
Experimental Protocols
Protocol for Aliquoting and Long-Term Storage
This protocol is designed to ensure the long-term stability of the bulk supply of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine.
Materials:
-
Stock container of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
-
Inert atmosphere glove box or glove bag
-
Spatula
-
Analytical balance
-
Pre-labeled amber glass vials with PTFE-lined caps
-
Argon or nitrogen gas source
-
Parafilm or other sealing film
-
Desiccator cabinet
Procedure:
-
Preparation: Place the stock container, vials, spatula, and balance inside the glove box. Purge the glove box with argon or nitrogen for at least 15-20 minutes to establish an inert atmosphere.
-
Aliquoting: Carefully open the stock container. Using a clean spatula, weigh the desired amount of the compound into each pre-labeled amber vial.
-
Inert Gas Purge: Before sealing, gently flush the headspace of each vial with a stream of argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly cap each vial. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm.
-
Storage: Place the sealed vials in a designated, clearly labeled secondary container within a refrigerator set to 2-8 °C. For added moisture protection, the secondary container can be stored inside a desiccator cabinet at the same temperature.
-
Documentation: Record the date of aliquoting and the lot number on each vial and in a laboratory notebook.
Protocol for Preparation of a Stock Solution
For many applications, a stock solution of the compound will be required. This protocol outlines the steps for preparing a stable stock solution.
Materials:
-
Aliquoted vial of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
-
Anhydrous solvent (e.g., DMSO, DMF, Dioxane)
-
Volumetric flask
-
Syringe or pipette
-
Vortex mixer or sonicator
Procedure:
-
Solvent Selection: Choose a suitable anhydrous solvent in which the compound is soluble. Common choices for similar compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or 1,4-dioxane.
-
Preparation: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Under a fume hood, add the desired volume of anhydrous solvent to the vial containing the pre-weighed compound. For quantitative transfer, rinse the vial with additional solvent and add it to the volumetric flask.
-
Mixing: Mix the solution thoroughly using a vortex mixer or sonicator until all the solid has dissolved.
-
Storage of Solution: If the stock solution is not for immediate use, it should be stored under an inert atmosphere at -20 °C or -80 °C.[4] For short-term storage (less than a week), refrigeration at 2-8 °C may be acceptable, but long-term storage in solution at these temperatures is not recommended without specific stability data.
Visualization of Storage Workflow
The following diagram illustrates the recommended workflow for the storage and handling of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine.
Caption: Recommended workflow for receiving, aliquoting, and preparing solutions of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine.
Conclusion
The chemical integrity of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is best maintained by strict adherence to the storage and handling protocols outlined in this document. By controlling the key environmental factors of temperature, atmosphere, light, and moisture, researchers can minimize the risk of degradation and ensure the quality of this valuable synthetic intermediate. These practices are not merely procedural; they are a critical component of robust scientific methodology, safeguarding the validity of experimental data and the success of research endeavors.
References
Sources
Technical Notes & Optimization
Purifying 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine via column chromatography
Purifying 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine via column chromatography
Case Reference: Purification of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are attempting to purify 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine . This molecule presents a classic "push-pull" challenge in chromatography:
-
The Basic Nitrogen: The pyridine ring is electron-deficient due to the bromine (EWG), but the nitrogen remains sufficiently basic to hydrogen-bond with acidic silanols on standard silica gel, leading to tailing (streaking) and poor resolution.
-
The Thioether Linkage: The sulfur atom is susceptible to oxidation (to sulfoxide/sulfone) if exposed to peroxides in solvents or active oxygen species on the silica surface.
-
The Oxane (Tetrahydropyran) Ring: Increases polarity compared to simple alkyl chains, requiring a careful solvent balance.
This guide provides a self-validating protocol to overcome these specific chemical liabilities.
Module 1: Method Development & Optimization
The "Silanol Effect" & Deactivation
Standard silica gel (pH ~6.5–7.0) contains acidic hydroxyl groups (silanols). Your pyridine derivative will "drag" along these sites.
-
The Fix: You must deactivate the silica.[1]
-
Reagent: Triethylamine (TEA).[2]
-
Mechanism: TEA is more basic than your pyridine. It preferentially binds to the silanols, creating a "shield" that allows your product to elute as a tight, symmetrical band.
Solvent System Selection
Given the lipophilicity of the bromine and the polarity of the oxane/pyridine, Hexanes/Ethyl Acetate (Hex/EtOAc) is the recommended starting system.
-
DCM/MeOH is generally too polar and may co-elute impurities for this specific intermediate unless the product is very crude.
-
Avoid Ethers: Diethyl ether or THF can contain peroxides which will oxidize your thioether to a sulfoxide (
).
Stability Validation (The 2D TLC Test)
Before running the column, verify if your compound decomposes on silica.[3][4]
-
Spot the crude on the bottom-left corner of a square TLC plate.
-
Run the plate in 20% EtOAc/Hexane.
-
Dry the plate, rotate it 90° counter-clockwise, and run it again in the same solvent.[2]
-
Result: All stable compounds will align on a diagonal line (
). Any spot off the diagonal indicates decomposition (likely oxidation or hydrolysis) occurring on the silica.
Module 2: Standard Operating Procedure (SOP)
Protocol: TEA-Buffered Silica Chromatography
Step 1: Column Packing (Slurry Method)
-
Prepare the mobile phase: Hexanes/EtOAc (9:1) containing 1% Triethylamine (v/v) .
-
Slurry the silica gel in this solvent mixture.
-
Critical: Allow the slurry to sit for 10–15 minutes before pouring. This ensures the TEA has time to neutralize the silica surface.
-
-
Pour the column and flush with 2 column volumes (CV) of the mobile phase.
Step 2: Sample Loading
-
Preferred: Dry Loading . Dissolve crude in a minimal amount of DCM, add silica (1:2 ratio by weight), and rotovap to a free-flowing powder.
-
Why? Liquid loading pyridines often leads to broad bands because the sample solvent disrupts the TEA equilibrium at the top of the column.
Step 3: Elution Gradient Run the following gradient (adjust based on TLC Rf):
| Phase | Solvent Composition | Additive | Volume |
|---|---|---|---|
| Equilibration | 100% Hexanes | 1% TEA | 2 CV |
| Ramp 1 | 0%
Step 4: Post-Run Handling
-
Evaporate fractions immediately at
. -
Note: TEA has a high boiling point (
). You may need to co-evaporate with heptane or use a high-vacuum pump to remove residual TEA traces.
Module 3: Troubleshooting & FAQs
Q1: The product is still streaking despite using 1% TEA. What now?
Diagnosis: The silica activity is still too high, or the sample load is too high. Corrective Action:
-
Increase TEA to 2-3% .
-
Switch stationary phase to Basic Alumina (Activity Grade III) . Alumina is less acidic than silica and often resolves pyridines better without additives.
-
Check your TEA: Old TEA can absorb
and become less effective. Use a fresh bottle.
Q2: I see a new spot with a lower Rf that wasn't in the crude NMR.
Diagnosis: On-column Oxidation. The thioether has oxidized to the sulfoxide. Corrective Action:
-
Degas solvents: Sparge your Hexane/EtOAc with nitrogen for 10 mins before use.
-
Speed: Flash chromatography should be fast. Do not let the compound sit on the column overnight.
-
Check Solvents: Test your EtOAc for peroxides using peroxide test strips.
Q3: My product co-elutes with the starting material (5-bromo-2-chloropyridine or thiol).
Diagnosis: Structural similarity makes separation difficult. Corrective Action:
-
Change Selectivity: Switch the solvent system to DCM/Hexane (1:1)
DCM . Chlorinated solvents interact differently with the pyridine ring (via -dipole interactions) compared to esters, often altering the relative Rf of the product vs. impurities.
Module 4: Visualization & Logic Flow
Figure 1: Purification Strategy Decision Matrix
Caption: Decision matrix for selecting the optimal stationary phase and mobile phase modifiers based on TLC behavior.
Figure 2: The "2D TLC" Stability Test
Caption: Workflow for 2D TLC to verify if the silica gel itself is causing degradation of the thioether.
References
-
BenchChem Technical Support. (2025).[2][5] Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing. Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel with Triethylamine.[1] Retrieved from [Rochester.edu]([Link] Voodoo/pages/chromatography_tips.php)
-
Li, J. J., et al. (2008). Synthesis of Functionalized Pyridines via Suzuki Coupling.[6] (Supporting Information regarding TEA-washed silica). Wiley-VCH. Retrieved from
-
Sorbent Technologies. (2022).[7] Thiol (SH) Silica Gel and Stability of Sulfur Compounds. Retrieved from [7]
-
Teledyne ISCO. (2019).[8] Chromatography Troubleshooting: Peak Shape and Recovery Issues. [Video Guide]. Retrieved from
Sources
Technical Support Center: Optimizing Palladium Catalysts for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Technical Support Center: Optimizing Palladium Catalysts for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot common issues, and enhance the efficiency of their catalytic processes. Given the unique structural features of this substrate—namely the pyridine ring and the thioether moiety—specific challenges can arise. This document provides in-depth, field-proven insights in a direct question-and-answer format to address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction with 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine is showing low to no conversion. What are the most common initial culprits?
A1: Low conversion with this specific substrate often points to two primary issues: catalyst inhibition by the pyridine nitrogen and/or catalyst poisoning by the sulfur atom of the thioether.[1][2][3][4]
-
Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively acting as a ligand and inhibiting its catalytic activity.[4] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.
-
Sulfur Poisoning: Sulfur compounds are notorious for deactivating palladium catalysts by strongly adsorbing to the metal's active sites, a process known as catalyst poisoning.[1][2][5][6] This chemisorption blocks reactants from accessing the catalyst.[1]
Initial troubleshooting should focus on mitigating these two effects through careful selection of ligands and reaction conditions.
Q2: Which general class of palladium catalyst and ligand is a good starting point for coupling reactions with this substrate?
A2: For substrates like 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, which are prone to catalyst inhibition, the use of sterically bulky and electron-rich phosphine ligands is highly recommended.[4][7][8] These ligands promote the desired catalytic cycle in several ways:
-
Their steric bulk can physically hinder the pyridine nitrogen from coordinating to the palladium center.[8]
-
Their strong electron-donating character increases the electron density on the palladium, which facilitates the crucial oxidative addition step with the aryl bromide.[7]
Excellent starting points are the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[8][9] N-heterocyclic carbene (NHC) ligands can also be effective alternatives.[10]
Q3: After my reaction, I'm struggling with removing residual palladium from my product. What are the best practices for purification?
A3: Removing palladium to meet the stringent limits required for active pharmaceutical ingredients (APIs), often less than 5 ppm, is a critical step.[11] While traditional methods like chromatography or crystallization can be partially effective, they may lead to product loss.[12][13]
The most effective and widely adopted methods involve the use of metal scavengers .[12][14] These are typically solid-supported materials functionalized with groups that have a high affinity for palladium, such as thiols or other sulfur-containing moieties.[13][15]
Recommended Workflow:
-
After the reaction is complete, perform a standard aqueous workup.
-
Dissolve the crude product in a suitable organic solvent.
-
Add the scavenger resin (typically 5-20 equivalents relative to the palladium catalyst) and stir for several hours at room temperature or with gentle heating.
-
Filter off the resin to remove the palladium.
-
Proceed with final purification steps like crystallization or chromatography.
Several commercial scavenger resins are available from suppliers like Biotage and Johnson Matthey.[11][14]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
You've set up your Suzuki, Buchwald-Hartwig, or Sonogashira coupling reaction with 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, but the analysis shows a low yield of the desired product.
A: Catalyst deactivation is the most probable cause. A visual indicator is often the formation of a black precipitate, known as palladium black, which signifies that the active Pd(0) species has aggregated and fallen out of the catalytic cycle.[16]
Troubleshooting Steps & Solutions:
-
Enhance Ligand Protection: The primary defense against deactivation is the ligand. If you are using a simple ligand like PPh₃, it may not be sufficient.
-
Solution: Switch to a more robust, sterically demanding, and electron-rich ligand. As mentioned, Buchwald ligands are an excellent choice. The increased steric bulk and electron-donating ability stabilize the palladium center and accelerate the catalytic turnover, outcompeting the deactivation pathways.[7][8]
-
-
Scrutinize Reagent and Solvent Purity: Impurities in your starting materials, base, or solvent can act as catalyst poisons.
-
Optimize the Base and Solvent System: The choice of base and its solubility are critical. An unsuitable base can lead to poor reaction rates and promote side reactions.
-
Ensure a Rigorously Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[19]
Problem 2: Significant Formation of Side Products
Your reaction is proceeding, but you observe significant quantities of side products, such as homocoupling of the coupling partner or de-bromination of the starting material.
A: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[19]
Solutions:
-
Improve Degassing: This is the most critical factor. Revisit your degassing procedure to ensure it is rigorous. A common mistake is not degassing the reaction mixture sufficiently after all components have been added.
-
Control Reaction Temperature: Sometimes, lowering the reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.[19]
-
Palladium Precursor Choice: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ might reduce homocoupling compared to the in situ reduction of a Pd(II) source like Pd(OAc)₂.[19] However, this must be balanced with the catalyst's overall activity for your specific substrate.
A: Hydro-debromination can arise from several pathways, often involving trace amounts of water or other proton sources reacting with organopalladium intermediates. In the Buchwald-Hartwig amination, a side reaction can be beta-hydride elimination from the amide, which also leads to the dehalogenated arene.[21]
Solutions:
-
Use Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (forming the desired product) versus side reactions. For Buchwald-Hartwig reactions, using a bulkier ligand can often favor reductive elimination.
-
Control Stoichiometry: Ensure precise control over the stoichiometry of your reagents. An excess of base or nucleophile can sometimes promote side reactions.
Data Presentation & Experimental Protocols
Table 1: Recommended Catalyst/Ligand Systems for Different Couplings
| Coupling Reaction | Palladium Precursor | Recommended Ligand Class | Example Ligand | Typical Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Biaryl Phosphine | XPhos, SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃ | Biaryl Phosphine | RuPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Triphenylphosphine | PPh₃ | Et₃N, DIPA | THF, DMF |
| Note: For Sonogashira, a copper co-catalyst (e.g., CuI) is typically required.[20][22][23] |
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
Materials:
-
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[20]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Place the sealed tube in a preheated oil bath or heating block at 80-100 °C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by column chromatography.
Visualizations
Diagram 1: General Workflow for Catalyst Optimization
Caption: A systematic workflow for screening and optimizing palladium catalyst systems.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low reaction yield.
Diagram 3: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- BenchChem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
- Zhu, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- Li, M., et al. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. PMC.
- Farrauto, R. J., & Bartholomew, C. H. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Barbier, J., & Marecot, P. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
- Wikipedia. (n.d.). Catalyst poisoning.
- Arbor Assays. (2017). Palladium Detection for API Purification.
- McKendry, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
- Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Daugulis, O., et al. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- ResearchGate. (n.d.). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Zhang, Y., et al. (n.d.). Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A.
- Kumar, D., et al. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PMC.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
- Khan, I., et al. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. arborassays.com [arborassays.com]
- 12. biotage.com [biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Reference Data & Comparative Studies
Comparative Guide: 1H NMR Analysis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Comparative Guide: 1H NMR Analysis of 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine . This document is structured to assist analytical chemists and medicinal chemists in validating structural integrity, optimizing solvent selection, and differentiating the target molecule from common synthetic impurities.[1]
Executive Summary & Structural Logic
Molecule: 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine Formula: C₁₀H₁₂BrNOS Role: Key intermediate in the synthesis of pyridine-based kinase inhibitors.[1][2][3]
The NMR analysis of this molecule hinges on the interaction between the electron-deficient pyridine ring and the electron-rich thioether linkage.[2] Unlike simple pyridines, the 2-position thioether introduces specific shielding effects on the H3 proton, while the oxane (tetrahydropyran) ring presents a classic chair conformation that requires high-field resolution to resolve axial/equatorial splitting.[1][3]
Core Analytical Challenges
-
Solvent-Dependent Shifts: The pyridine nitrogen is sensitive to solvent polarity and hydrogen bonding, causing significant drift in the H6 signal between CDCl₃ and DMSO-d₆.[1][2]
-
Conformational Locking: The bulky thio-pyridine group at the 4-position of the oxane ring locks the ring into a chair conformation, creating distinct axial and equatorial environments for the methylene protons.[1][3]
Strategic Comparison: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent is not merely about solubility; it fundamentally alters the spectral fingerprint.[1]
Performance Matrix
| Feature | Chloroform-d (CDCl₃) | DMSO-d₆ | Recommendation |
| Aromatic Resolution | High. Sharp singlets/doublets.[2][3] Minimal broadening. | Medium. Slight broadening due to viscosity; H6 shifts downfield.[1] | Use CDCl₃ for routine purity checks.[1] |
| Water Peak Interference | Low (1.56 ppm).[1][3] Does not overlap with key signals. | High (3.33 ppm).[1][3] Can obscure the crucial Oxane H4 methine proton.[1] | Avoid DMSO if quantifying the H4 methine signal. |
| Exchangeable Protons | Invisible/Broad.[1] | Visible. | Use DMSO only if looking for trace NH/OH impurities.[1] |
| H6 Chemical Shift | ~8.45 ppm | ~8.60 ppm (Deshielded by solvent dipole).[1][3] | Be aware of shift when comparing to literature.[1] |
Comparative Spectral Data (Representative)
Based on structure-validated analogs (e.g., 2-(benzylthio)-5-bromopyridine).[1][2][3]
| Proton Assignment | Multiplicity | Shift (δ) in CDCl₃ | Shift (δ) in DMSO-d₆ | Mechanistic Insight |
| H6 (Pyridine) | Doublet (d) | 8.45 | 8.62 | Proximity to Nitrogen makes this most sensitive to solvent polarity.[1][2][3] |
| H4 (Pyridine) | Doublet of Doublets (dd) | 7.65 | 7.85 | Para to the Sulfur; sensitive to ring current changes.[1][3] |
| H3 (Pyridine) | Doublet (d) | 7.15 | 7.40 | Ortho to Sulfur; shielded by the electron-rich thioether.[1][3] |
| H4' (Oxane Methine) | Multiplet (tt) | 3.75 | 3.85 | The "Diagnostic Handle."[1][3] Often obscured by water in DMSO.[1] |
| H2'/H6' (Oxane) | Multiplet (dt) | 3.95 (eq) / 3.45 (ax) | Broad m | Complex coupling due to chair conformation.[1][3] |
Structural Differentiation & Impurity Profiling[1]
A critical requirement in drug development is distinguishing the product from its starting materials: 5-Bromo-2-chloropyridine (SM1) and Oxan-4-thiol (SM2).[1][2][3]
The "Diagnostic Methine" Test
The most definitive proof of S-C bond formation is the chemical shift of the proton at the 4-position of the oxane ring (H4').[1][3]
-
In Starting Material (Oxan-4-thiol): The H4' proton is adjacent to a thiol (-SH).[1][2][3] Shift is typically ~2.8 - 3.0 ppm .[2][3]
-
In Product (Thioether): The H4' proton is deshielded by the aromatic pyridine ring.[1][3] Shift moves downfield to ~3.75 ppm .[1]
-
In Oxygen Analog (Ether impurity): If the reaction used the alcohol instead of the thiol, the H4' proton (H-C-O) would appear significantly further downfield at ~5.10 ppm .[1][3]
Visualization: Structural Assignment Map
The following diagram illustrates the connectivity and the specific "Look Here" zones for NMR verification.
Caption: Structural assignment map highlighting the diagnostic H4' methine signal used to confirm thioether formation.[1][3]
Detailed Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this optimized protocol.
Sample Preparation[3][4][5]
-
Mass: Weigh 5.0 – 8.0 mg of the solid product.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution.
Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the aromatic protons).[1][3]
-
Apodization: Exponential multiplication with LB = 0.3 Hz.[1]
Data Processing Workflow
-
Referencing: Set the TMS singlet to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).
-
Phasing: Apply manual phasing. The region between 3.5–4.0 ppm is complex; ensure the baseline is flat here to accurately integrate the H4' multiplet.
-
Integration Logic:
-
Normalize the H6 doublet (approx 8.45 ppm) to 1.00 .
-
Check H4 (should be 1.[1][3]00) and H3 (should be 1.00).[1][3]
-
Check H4' (Oxane methine) at ~3.75 ppm (should be 1.00).[1][3]
-
Check H2'/H6' (Oxane ethers) at 3.40–4.00 ppm (should sum to 4.00).[1][3]
-
Check H3'/H5' (Oxane methylenes) at 1.60–2.10 ppm (should sum to 4.00).[1][3]
-
Troubleshooting Common Anomalies
| Observation | Root Cause | Corrective Action |
| Broadened Pyridine Signals | Proton exchange at Nitrogen due to acidic impurities (e.g., residual HBr).[1][2][3] | Wash sample with dilute NaHCO₃, dry, and re-dissolve in fresh CDCl₃.[1] |
| Extra Doublet at ~8.5 ppm | Presence of unreacted 5-Bromo-2-chloropyridine.[2][3] | Check integration. If <5%, recrystallize.[1] |
| Missing H4' Signal | Obscured by water peak (if in DMSO) or solvent satellite.[1][3] | Switch to CDCl₃ or run a D₂O exchange experiment. |
| H3/H4 Overlap | Second order effects in low-field (300 MHz) instruments. | Use a higher field instrument (600 MHz) or run a COSY experiment to resolve the coupling. |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for calculating pyridine substituent increments).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic basis for solvent effects on pyridine nitrogen).
-
Reich, H. J. (2024).[1] WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison.[2][3] [Link] (Verified source for heterocycle chemical shifts).[1][3]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][3] [Link]
Sources
Safety & Regulatory Compliance
Proper Disposal Procedures: 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Proper Disposal Procedures: 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
[1][2]
Executive Summary & Immediate Action
Do not dispose of this compound down the drain or in general trash.
5-Bromo-2-(oxan-4-ylsulfanyl)pyridine (CAS: 1241743-48-5 / Analogous) is a halogenated organic sulfide .[1] Its disposal requires strict segregation from non-halogenated waste streams to prevent the formation of toxic dioxins during improper incineration and to manage corrosive acid gas emissions (HBr, SOx).[2]
Immediate Classification:
-
Waste Stream: Halogenated Organic Waste.[3]
-
EPA/RCRA Status: Hazardous Chemical Waste (Characteristic: Toxic/Irritant).
-
Critical Incompatibility: Strong Oxidizers (due to thioether moiety) and Strong Acids.
Chemical Profile & Hazard Logic
To ensure safety, we must understand the "Why" behind the disposal protocols. This compound is not just "chemical waste"; it is a multi-functional scaffold with specific reactivity risks.
| Feature | Structural Component | Disposal Risk / Consequence |
| Halogenated | Bromine (Br) at C5 | Acid Gas Formation: Upon thermal decomposition (fire or incineration), this releases Hydrogen Bromide (HBr), a highly corrosive gas.[1][2] Requires incinerators with alkaline scrubbers. |
| Organic Sulfide | Thioether Linkage (-S-) | SOx Emissions: Combustion yields Sulfur Dioxide (SO₂).[1] Incompatible with oxidizing waste (e.g., peroxides, nitric acid) as it can oxidize exothermically to sulfoxides/sulfones.[2] |
| N-Heterocycle | Pyridine Ring | Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life and can persist in water tables.[1] Strict "No Drain" policy applies. |
Waste Segregation Protocol
The most common error in laboratory waste management is mixing halogenated and non-halogenated solvents. This compound must be placed in the Halogenated stream.
Why Segregate?
-
Cost: Halogenated waste incineration is significantly more expensive due to the need for higher temperatures (>1100°C) and exhaust scrubbing.
-
Safety: Mixing with incompatible non-halogenated solvents (like acetone or acidic solutions) can create unpredictable exothermic reactions or toxic byproducts.
Decision Logic (Visualization)
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Brominated solute often necessitates classification as Halogenated Waste depending on local concentration thresholds (usually >1-2%).[1][2]
Step-by-Step Disposal Procedure
Phase 1: Preparation & Packaging
Objective: Containment and accurate communication of hazards.
-
Container Selection:
-
Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original amber glass container.
-
Liquids: Use an HDPE jerrycan or amber glass bottle. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HBr).[1]
-
-
Labeling (Mandatory):
-
Attach a hazardous waste tag immediately upon adding the first drop/grain of waste.
-
Chemical Name: Write out the full name: "5-Bromo-2-(oxan-4-ylsulfanyl)pyridine". Do not use abbreviations or structure drawings alone.
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Halogenated."[2]
-
-
Deactivation (Glassware):
-
Rinse contaminated glassware with a small amount of Dichloromethane (DCM) or Acetone.
-
Crucial: Pour this rinse into the Halogenated Waste container. Do not pour the first rinse down the sink.
-
Phase 2: Storage[1][5]
-
Store in a Satellite Accumulation Area (SAA) .
-
Secondary Containment: The waste bottle must sit inside a tray (polypropylene) capable of holding 110% of the container's volume.
-
Segregation: Keep separate from Oxidizing Acids (Nitric, Perchloric) to prevent oxidation of the sulfur moiety.[2]
Phase 3: Final Disposal (EHS/Logistics)[1]
-
Method: High-temperature incineration.[1]
-
Manifesting: Ensure the manifest code reflects "Halogenated Organic Solids/Liquids."
-
Destruction Efficiency: The facility must guarantee >99.99% destruction removal efficiency (DRE) to prevent release of brominated organics.
Spill Contingency Plan
Accidents happen.[3] Your response must be reflexive.
Scenario A: Solid Spill (Powder)[1]
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2] If powder is fine/dusty, use an N95 or P100 respirator.[2]
-
Contain: Cover the spill with a damp paper towel to prevent dust generation.
-
Clean: Scoop up material using a plastic spatula. Place in a wide-mouth waste jar.
-
Decontaminate: Wipe surface with a soap/water solution.
Scenario B: Solution Spill
-
Ventilate: If dissolved in DCM or volatile solvents, increase ventilation immediately.
-
Absorb: Use vermiculite or universal absorbent pads . Do not use paper towels for large halogenated solvent spills if avoidable, as they degrade quickly.[2]
-
Disposal: Place soaked absorbents into a heavy-duty plastic bag, seal, and tag as "Hazardous Waste (Debris)."
Figure 2: Immediate spill response workflow ensuring containment and personnel safety.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives. (General Pyridine Safety). Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification (F-List for Halogenated Solvents). Available at: [Link][1]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated. Available at: [Link][1]
Sources
Personal protective equipment for handling 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Personal protective equipment for handling 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine
Topic: Personal protective equipment (PPE) and Safe Handling Protocols for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine CAS Registry Number: 1342234-66-5 (Verified for the ylsulfanyl / thioether variant)[1][2]
Executive Summary & Risk Context
From the Desk of the Senior Application Scientist: You are handling 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine . It is critical to distinguish this molecule from its more common oxygen-analog (-yloxy).[1][2] The presence of the thioether (sulfide) linkage at the 2-position introduces specific volatility and metabolic oxidation risks that standard pyridines do not possess.
While specific toxicological data (LD50) for this research intermediate is limited, we apply Structure-Activity Relationship (SAR) principles to establish a "Universal Precaution" safety profile.
The "Why" Behind the Safety Profile:
-
Halogenated Pyridine Core: Known for skin sensitization and potential hepatotoxicity (liver stress) upon chronic exposure.
-
Thioether Linkage (-S-): High potential for unpleasant olfactory release (stench) and metabolic oxidation to sulfoxides.[1][2]
-
Physical State: Typically a solid powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption if solubilized in organic solvents (e.g., DMSO, DCM).
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this matrix tailored to the permeation properties of halogenated heterocycles.
| Protection Zone | Standard Handling (Solids/Weighing) | High-Risk Operations (Solubilized/Heating) | Technical Rationale (The "Why") |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Laminate / Silver Shield® (If handling conc.[1][2] solutions in DCM/THF) | Pyridine derivatives can permeate thin nitrile (<4 mil) in under 15 mins. Double gloving provides a "sacrificial" outer layer. |
| Respiratory | Fume Hood (Certified) Face velocity: 80–100 fpm | Fume Hood + N95/P100 (If handling outside hood is unavoidable) | The thioether moiety can release volatile sulfur species. Standard HVAC does not filter these; containment is the only barrier. |
| Eye Protection | ANSI Z87.1 Safety Glasses Side shields required. | Chemical Splash Goggles Unvented or indirect vent. | Pyridines are lachrymators (tear-inducing).[1][2] Goggles prevent vapor absorption through the mucous membranes of the eye. |
| Body Defense | Lab Coat (Poly/Cotton) Buttoned to neck. | Tyvek® Sleeves or Apron Over standard coat. | Solids cling to fabric fibers. Tyvek provides a non-porous surface for high-dust or splash-prone tasks.[1][2] |
Operational Protocol: A Self-Validating Workflow
Phase A: The "Odor & Dust" Control (Weighing)
The most critical step for contamination.
-
Static Elimination: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Reason: Halogenated powders are often static-prone; "flying" powder causes invisible surface contamination.[1][2]
-
The "Zone" Setup: Place a disposable absorbent mat (pig mat) inside the balance enclosure.
-
Transfer: Weigh directly into a tared vial. Do not use weighing paper (high spill risk). Use a glass or antistatic plastic boat.
-
Decontamination (Immediate): Wipe the spatula with a Kimwipe soaked in 10% Bleach (Sodium Hypochlorite) before removing it from the hood.
Phase B: Reaction Setup & Heating
-
Solvent Choice: If solubilizing, prefer DMSO or DMF over DCM.
-
Reason: Lower volatility solvents reduce the "lift" of the toxic solute into the breathing zone.
-
-
Closed Systems: If heating >40°C, use a septum and balloon or reflux condenser. Open-vessel heating is strictly prohibited due to the sulfur linkage volatility.[2]
Emergency & Disposal Logistics
Spill Management (Solid)
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Upgrade: Don double gloves and N95 (if outside hood).
-
Wet Wipe Method: Do not sweep (creates dust). Cover powder with a paper towel dampened with DCM or Acetone , then wipe up.
-
Odor Neutralization: Wipe the surface a second time with 10% Bleach .
Waste Disposal (The "Halogen" Rule)
-
Classification: Hazardous Chemical Waste (Halogenated / Sulfur-bearing).[1][2]
-
Segregation:
-
DO NOT mix with strong oxidizers (Peroxides, Nitric Acid) in the waste stream. The thioether can oxidize exothermically.
-
Labeling: Must explicitly state "Contains Pyridine Derivatives" and "Organic Sulfides."
-
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this specific compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational Logic Flow for 5-Bromo-2-(oxan-4-ylsulfanyl)pyridine. Note the critical divergence for solid vs. solution handling and the mandatory bleach neutralization step.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). United States Department of Labor. [Link][1]
-
PubChem. (n.d.). Compound Summary: Pyridine Safety and Hazards. National Library of Medicine. [Link]
Sources
- 1. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-2-(tetrahydropyran-4-yloxy)pyridine, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 3. 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonitrile [chemicalbook.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. 5-bromo-2-((tetrahydro-2H-pyran-4-yl)thio)pyridine - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
